molecular formula C27H37N3O3S B5028636 N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

N-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

Cat. No.: B5028636
M. Wt: 483.7 g/mol
InChI Key: MNXYEIJZESFHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, featuring a cyclododecylidenehydrazinecarbonyl group, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(cyclododecylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3S/c1-23-18-20-25(21-19-23)30(34(32,33)26-16-12-9-13-17-26)22-27(31)29-28-24-14-10-7-5-3-2-4-6-8-11-15-24/h9,12-13,16-21H,2-8,10-11,14-15,22H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYEIJZESFHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of cyclododecanone with hydrazine to form cyclododecylidenehydrazine. This intermediate is then reacted with a benzenesulfonyl chloride derivative in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclododecylidenehydrazinecarbonyl and benzenesulfonamide groups allows for a wide range of chemical modifications and biological interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.